molecular formula C22H16FN3O3 B14925614 N-(2-acetylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-acetylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14925614
M. Wt: 389.4 g/mol
InChI Key: PNIQKVSKSLCQHP-UHFFFAOYSA-N
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Description

N~4~-(2-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring fused to a pyridine ring, with additional functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the acetyl and fluorophenyl groups, and the final assembly of the fused ring system. Common reagents used in these reactions include acetic anhydride, fluorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

N~4~-(2-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of N4-(2-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular function, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and pyridine derivatives, such as:

  • N-(4-ACETYLPHENYL)-4-METHOXYBENZAMIDE
  • N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE
  • 4-ACETYLPHENYL N-(3-FLUOROPHENYL)CARBAMATE

Uniqueness

N~4~-(2-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique fused ring system and the presence of both acetyl and fluorophenyl groups

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2-acetylphenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H16FN3O3/c1-12-20-17(21(28)24-18-6-4-3-5-16(18)13(2)27)11-19(25-22(20)29-26-12)14-7-9-15(23)10-8-14/h3-11H,1-2H3,(H,24,28)

InChI Key

PNIQKVSKSLCQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(=O)C

Origin of Product

United States

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